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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline

CAS No.: 850424-11-2

Cat. No.: B1428665

Get Quote

Molecular Weight: 194.62 g/mol

Executive Summary & Strategic Relevance
In the high-stakes landscape of drug development, 2-Chloro-6-methoxyquinazoline serves as

a privileged scaffold, particularly for designing EGFR and VEGFR inhibitors. While its synthetic

utility is well-documented, its thermochemical profile—specifically its enthalpy of formation (

) and heat capacity (

)—is often under-characterized in open literature.

Precise thermochemical data is non-negotiable for:

Process Safety: Predicting runaway reactions during scale-up.

Crystal Engineering: Understanding polymorphic stability and solubility.

In Silico Binding: Improving the accuracy of ligand-binding enthalpy calculations.
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This guide provides a definitive protocol for determining these properties, grounded in rotating-

bomb combustion calorimetry and adiabatic thermal analysis, along with predicted baseline

values to validate experimental results.

Physicochemical Baseline & Predicted Properties[1]
Before initiating wet-lab calorimetry, researchers must establish a baseline using Group

Additivity Methods (e.g., Benson’s method) and chemoinformatic predictions.

Table 1: Predicted vs. Target Experimental Properties

Property Symbol
Predicted
Value (In
Silico)*

Experimental
Target
Accuracy

Relevance

Melting Point 125 – 135 °C K
Purity &

Polymorphism

Boiling Point 294.5 ± 22.0 °C
N/A

(Decomposes)
Distillation limits

Density
1.38 ± 0.06

g/cm³ g/cm³ Packing fraction

Enthalpy of

Fusion
20 – 25 kJ/mol kJ/mol

Solubility

modeling

Enthalpy of

Combustion

-4200 to -4500

kJ/mol %
Deriving

*Note: Predicted values are derived from ACD/Labs and EPI Suite models for quinazoline

derivatives.

Experimental Protocol: Combustion Calorimetry
The gold standard for determining the enthalpy of formation for chlorinated heterocycles is

Rotating-Bomb Combustion Calorimetry. Static bombs are unsuitable due to the formation of

undefined states of chlorine (
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vs.

).

The Chemical Equation
To derive the standard molar enthalpy of formation (

), we first measure the energy of combustion (

). The idealized combustion reaction for 2-Chloro-6-methoxyquinazoline is:

Workflow Visualization
The following diagram outlines the critical path from crude synthesis to final thermodynamic

data.
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Figure 1: Critical workflow for thermochemical characterization of chloro-quinazolines.

Step-by-Step Methodology
Phase 1: Sample Preparation
Objective: Eliminate impurities (water, solvents, homologs) that skew energy values.

Recrystallization: Dissolve crude 2-Chloro-6-methoxyquinazoline in hot ethanol/acetonitrile

(1:1). Cool slowly to 4°C.

Drying: Vacuum dry at 40°C for 24 hours over

to remove trace moisture.

Validation: Perform Differential Scanning Calorimetry (DSC). The melting peak must be

sharp (
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K). Use the fractional melting technique to confirm molar purity

.

Phase 2: Calorimetric Measurement
Equipment: Isoperibol Rotating-Bomb Calorimeter (e.g., Parr 6200 series equivalent).

Pelletization: Press ~1.0 g of sample into a pellet. Weigh to

.

Bomb Setup:

Add 10.0 mL of deionized water to the bomb (to dissolve HCl and ensure a defined

thermodynamic state).

Charge with 3.0 MPa of high-purity Oxygen (

).

Combustion: Ignite using a platinum fuse wire.

Rotation: Initiate rotation immediately after ignition to wash bomb walls with the aqueous

solution, ensuring all

is reduced to

(using

as a reducing agent if necessary, though water often suffices for simple chloro-organics).

Analysis: Measure temperature rise (

) using a thermistor bridge.

Phase 3: Washburn Corrections
Raw data (

) must be corrected to Standard State (
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MPa,

K).

Correction for Nitric Acid: Traces of

oxidize to

. Titrate bomb washings with NaOH.

Correction for Carbon: Check for soot. If present, discard run.

Correction for HCl: The heat of solution of HCl to the specific concentration in the bomb must

be subtracted.

Thermodynamic Analysis & Safety
Calculating Enthalpy of Formation
Once the standard molar energy of combustion (

) is found, calculate enthalpy of combustion (

):

Where

is the change in moles of gas:

. Thus, for this specific stoichiometry,

.

Finally, apply Hess's Law:

Thermal Stability (TGA)
Before attempting synthesis scale-up, perform Thermogravimetric Analysis (TGA).

Onset Temperature (

): Expect degradation > 260°C.
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Safety Margin: Maintain reactor temperatures at least 50°C below

.

Hess Cycle Diagram

Elements
9C(s) + 3.5H2(g) + 0.5Cl2(g) + N2(g) + 0.5O2(g)

2-Chloro-6-methoxyquinazoline (s)

ΔfH° (Target)

Combustion Products
9CO2(g) + 3H2O(l) + HCl(aq) + N2(g)

Σ ΔfH° (Known Products)

ΔcH° (Measured)

Click to download full resolution via product page

Figure 2: Thermochemical cycle relating formation and combustion enthalpies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 94644-47-0|2-Chloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Thermochemical Properties of 2-Chloro-6-
methoxyquinazoline: A Technical Characterization Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1428665/docs#thermochemical-
properties-of-2-chloro-6-methoxyquinazoline-a-technical-characterization-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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